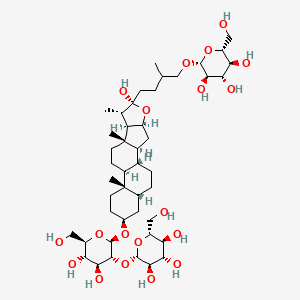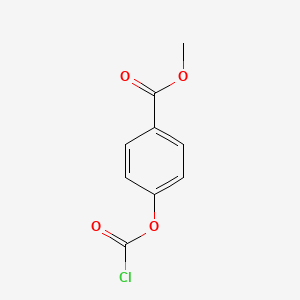
4-Methoxycarbonylphenyl chloroformate
Overview
Description
4-Methoxycarbonylphenyl chloroformate, also known as methyl 4-chlorocarbonyloxybenzoate, is an organic compound with the molecular formula C9H7ClO4 and a molecular weight of 214.60 g/mol . This compound is primarily used in organic synthesis, particularly in the preparation of various derivatives and intermediates.
Mechanism of Action
Target of Action
It is known that chloroformates, the class of compounds to which 4-methoxycarbonylphenyl chloroformate belongs, are often used in peptide synthesis . This suggests that the compound may interact with amino acids or peptides during its action.
Mode of Action
Chloroformates are known to be reactive compounds possessing both acid chloride and alkyl substituents . They are soluble in organic solvents and hydrolyze in water .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a boiling point of 103-106 °c/4 mmhg . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, its reactivity may be affected by the presence of water, given that chloroformates are known to hydrolyze in water . Additionally, its stability may be influenced by temperature, as it is a solid at room temperature and has a specific boiling point .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxycarbonylphenyl chloroformate can be synthesized through the reaction of phosgene with methyl 4-hydroxybenzoate in the presence of a base such as quinoline . The reaction typically occurs in an organic solvent like benzene under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are carefully monitored to maintain the quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycarbonylphenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxycarbonylphenol and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which react with the chloroformate group.
Bases: Such as quinoline, which are used to neutralize the hydrogen chloride formed during the reaction.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 4-Methoxycarbonylphenol and hydrogen chloride are the primary products of hydrolysis.
Scientific Research Applications
4-Methoxycarbonylphenyl chloroformate has several applications in scientific research:
Comparison with Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Phenyl chloroformate
- Benzyl chloroformate
Comparison: 4-Methoxycarbonylphenyl chloroformate is unique due to the presence of the methoxycarbonyl group, which imparts distinct reactivity and properties compared to other chloroformates. For example, it has a higher boiling point and different solubility characteristics compared to methyl and ethyl chloroformate . Additionally, the aromatic ring in this compound provides stability and influences its reactivity in substitution reactions .
Properties
IUPAC Name |
methyl 4-carbonochloridoyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-13-8(11)6-2-4-7(5-3-6)14-9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBQEZMYRAXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185072 | |
| Record name | Methyl 4-((chlorocarbonyl)oxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31140-40-6 | |
| Record name | 4-Methoxycarbonylphenyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31140-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-((chlorocarbonyl)oxy)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031140406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-((chlorocarbonyl)oxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-[(chlorocarbonyl)oxy]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
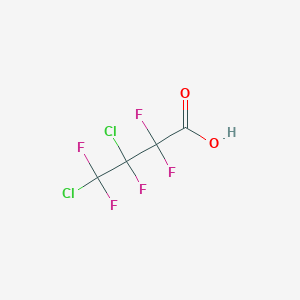


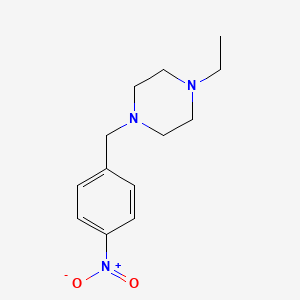




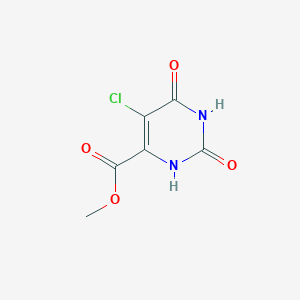
![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)
![N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide](/img/structure/B1584377.png)


